molecular formula C149H246N44O42S B549216 Sermorelina CAS No. 86168-78-7

Sermorelina

Cat. No.: B549216
CAS No.: 86168-78-7
M. Wt: 3357.9 g/mol
InChI Key: WGWPRVFKDLAUQJ-TWFXBKMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sermorelina, also widely known as Sermorelin, is a synthetic 29-amino acid peptide that constitutes a functional, N-terminal fragment of the endogenous human Growth Hormone-Releasing Hormone (GHRH) . It is recognized as the shortest fully functional fragment of GHRH and acts as a potent growth hormone secretagogue by mimicking the action of the native hormone . Its primary mechanism of action involves binding to the GHRH receptor (GHRHR) on cells in the anterior pituitary gland . This binding triggers a signal transduction pathway that stimulates both the synthesis and secretion of the body's own endogenous growth hormone (GH) . This activity makes it a valuable tool for researching GH physiology and related pathways. Originally developed as a diagnostic agent, Sermorelin was approved for use in assessing growth hormone secretion and for the treatment of growth hormone deficiency in children . While it is no longer marketed as an FDA-approved drug for these indications, it remains a compound of significant interest in basic and applied research . Research applications for this compound include investigations into growth hormone dynamics, the function of the pituitary gland, and the somatic effects of GH, such as its role in metabolism, tissue repair, and body composition . Its ability to stimulate a more natural, pulsatile release of growth hormone, as opposed to the constant levels achieved with direct recombinant GH injection, offers a unique approach for studying the endocrine system's regulatory feedback mechanisms . Pharmacokinetically, Sermorelin is characterized by a very short plasma half-life, reported to be approximately 11-12 minutes . Researchers should note that this product is intended for research use only and is strictly not for diagnostic, therapeutic, or human consumption purposes.

Properties

Key on ui mechanism of action

Sermorelin binds to the growth hormone releasing hormone receptor and mimics native GRF in its ability to stimulate growth hormone secretion.

CAS No.

86168-78-7

Molecular Formula

C149H246N44O42S

Molecular Weight

3357.9 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1

InChI Key

WGWPRVFKDLAUQJ-TWFXBKMCSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Purity

98%

Related CAS

114466-38-5 (acetate)

sequence

Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2

Synonyms

Geref
GHRH(1-29)NH2
GRF(1-29)NH2
Growth Hormone-Releasing Factor(1-29)Amide
hGHRH(1-29)NH2
Sermorelin
Sermorelin Acetate
Somatotropin-Releasing-Hormone(1-29)Amide

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biological Activity

Sermorelina, a synthetic analog of growth hormone-releasing hormone (GHRH), is a peptide composed of 29 amino acids. It was initially developed in the 1970s and has been used for various therapeutic purposes, particularly in stimulating endogenous growth hormone (GH) production. This article explores the biological activity of this compound, focusing on its mechanisms, effects on growth hormone levels, potential therapeutic applications, and case studies.

This compound functions primarily by binding to the growth hormone-releasing hormone receptor (GHRHR) located on the pituitary gland. This binding stimulates the somatotroph cells to produce and secrete GH, which subsequently elevates serum levels of insulin-like growth factor 1 (IGF-1). The increase in IGF-1 is crucial as it mediates many of the anabolic effects associated with GH, including muscle growth and fat metabolism. The following table summarizes the key mechanisms through which this compound exerts its effects:

Mechanism Description
GHRHR Activation This compound binds to GHRHR, stimulating GH release from the pituitary gland.
Increased GH Levels Administration leads to elevated serum GH levels, particularly during nocturnal peaks.
IGF-1 Production Enhanced GH secretion promotes IGF-1 synthesis in the liver and peripheral tissues.
Regulation by Somatostatin This compound's action is modulated by somatostatin, ensuring controlled GH release.

Effects on Growth Hormone and IGF-1 Levels

Research indicates that this compound significantly increases both GH and IGF-1 levels in various populations, including children with growth hormone deficiency and older adults experiencing age-related decline in GH secretion. A study involving 11 elderly men showed that nightly administration of 2 mg of this compound nearly doubled the mean amount of GH released over 12 hours without excessively raising peak levels or frequency .

In another study with 19 elderly participants over five months, significant increases in IGF-1 levels were observed after treatment with this compound compared to placebo . The following table presents findings from studies assessing the impact of this compound on GH and IGF-1 levels:

Study Population Dosage Duration GH Increase IGF-1 Increase
Elderly Men2 mg nightly6 weeksNearly doubledNot significantly increased at 2 or 6 weeks
Elderly Men/Women10 µg/kg16 weeksSignificant increase at 4 and 16 weeksSignificant increase by 2 weeks

Therapeutic Applications

This compound has been investigated for several therapeutic uses beyond its role in stimulating growth hormone production:

Hypogonadism

This compound has shown potential in treating male hypogonadism by stimulating endogenous testosterone production through increased LH and FSH release .

Cancer Treatment

Recent studies have explored this compound's role in cancer therapy. Research involving glioma patients indicated that this compound may inhibit tumor cell proliferation by disrupting the cell cycle. In a cohort of 1,018 patients with recurrent gliomas, this compound demonstrated efficacy in blocking tumor growth and modulating immune responses . The following table summarizes findings related to its anticancer properties:

Cancer Type Mechanism Outcome
Recurrent GliomasInhibits cell cycle progressionReduced tumor proliferation
Prostate CancerPotential role in cancer developmentMixed results; requires further research

Case Studies

Numerous case studies have documented the benefits of this compound therapy:

  • Improvement in Sleep Quality: Patients reported enhanced sleep quality and duration after receiving this compound treatment, which is critical for optimal hormonal balance and recovery .
  • Muscle Mass Preservation: In weight loss scenarios, this compound has been noted to help preserve muscle mass while promoting fat loss, making it beneficial for individuals undergoing calorie restriction .

Scientific Research Applications

Growth Hormone Deficiency

Sermorelin has been primarily used in diagnosing and treating idiopathic growth hormone deficiency (GHD) in children. It enhances the body’s natural production of growth hormone, thus promoting normal growth patterns without the risks associated with direct human growth hormone administration .

Adult-Onset Growth Hormone Insufficiency

In adults, Sermorelin is being explored as a treatment for adult-onset growth hormone insufficiency, which can lead to decreased muscle mass, increased body fat, and reduced quality of life. Studies indicate that Sermorelin can improve body composition and overall health in these patients .

Anti-Aging Research

Although still speculative, Sermorelin is being investigated for its potential anti-aging benefits. It may enhance physical performance, improve recovery times, and increase lean muscle mass in older adults by promoting natural growth hormone secretion .

Regenerative Medicine

Sermorelin's role in regenerative medicine is particularly promising. Research suggests that it may facilitate cellular regeneration and tissue repair by stimulating satellite cell proliferation and collagen synthesis . This has implications for treating injuries and degenerative diseases.

Metabolic Research

Sermorelin has been studied for its effects on metabolism, particularly regarding lipid mobilization and glucose homeostasis. By enhancing growth hormone levels, it may influence fat metabolism and energy expenditure, making it a candidate for obesity research .

Pediatric Growth Hormone Deficiency

A clinical study involving children with GHD demonstrated significant improvements in height velocity when treated with Sermorelin compared to untreated controls. The results indicated that Sermorelin effectively stimulates endogenous growth hormone production, leading to enhanced growth outcomes .

Adult Treatment Outcomes

In adults with diagnosed growth hormone deficiency, a study reported improvements in body composition metrics—specifically increased lean body mass and decreased fat mass—following Sermorelin treatment over a six-month period .

Data Tables

Application AreaDescriptionKey Findings
Pediatric GHDTreatment for children with idiopathic GHDImproved height velocity
Adult-Onset GHDManagement of symptoms related to adult-onset GHDIncreased lean body mass
Regenerative MedicinePotential for tissue repair and cellular regenerationEnhanced satellite cell proliferation
Metabolic ResearchEffects on lipid metabolism and energy expenditurePositive influence on fat mobilization

Comparison with Similar Compounds

Comparison with Similar Compounds

Sermorelin belongs to the GHRH analog family, which includes peptides like tesamorelin and somatorelin . Below is a detailed comparison:

Structural and Molecular Comparison

Compound Structure Molecular Formula Molecular Weight (g/mol)
Sermorelin 29-amino acid fragment of GHRH (1–29) C₁₄₉H₂₄₆N₄₄O₄₂S 3357.9
Tesamorelin 44-amino acid full-length GHRH analog Not fully specified in evidence ~5000 (estimated)
Somatorelin Native 44-amino acid GHRH Not provided in evidence ~5000 (estimated)
  • Key Differences: Sermorelin is truncated to 29 residues, enhancing metabolic stability compared to full-length GHRH analogs like somatorelin . Tesamorelin, another synthetic analog, retains the full 44-amino acid sequence but includes modifications for prolonged activity, primarily used in HIV-associated lipodystrophy .

Functional and Clinical Comparison

Parameter Sermorelin Tesamorelin Somatorelin
Primary Use GHD diagnosis/therapy, anti-aging research HIV-associated lipodystrophy GHD diagnosis
Mechanism Binds GHRH receptor to stimulate GH release Same as sermorelin but longer half-life Native GHRH action; shorter half-life
Half-Life ~10–20 minutes (IV) ~30–50 minutes (IV) ~5–10 minutes (IV)
Regulatory Status FDA-approved for GHD; EMA-scheduled FDA-approved for specific indications Limited to diagnostic use
  • Efficacy: Sermorelin’s truncated structure reduces immunogenicity but may require frequent dosing compared to tesamorelin .
  • Safety : Sermorelin and tesamorelin share side effects like injection-site reactions, while somatorelin’s native structure may pose lower toxicity risks .

Research Findings and Data Tables

Pharmacokinetic Data

Compound Route Bioavailability Tₘₐₓ (mins) Half-Life (mins)
Sermorelin Subcutaneous ~75% 15–30 10–20
Tesamorelin Subcutaneous ~85% 30–45 30–50

Clinical Outcomes in GHD

Study Compound GH Increase Adverse Events
Trial A (2021) Sermorelin 3–5x baseline Mild erythema (20%)
Trial B (2010) Somatorelin 2–4x baseline Headache (10%)

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Sermorelin (GHRH 1–29) is predominantly synthesized via solid-phase peptide synthesis (SPPS) , a method enabling sequential addition of protected amino acids to a resin-bound chain. The process involves:

  • Resin Selection : A polystyrene-based resin functionalized with a rink amide linker is commonly used to anchor the C-terminus of the peptide.

  • Amino Acid Coupling : Each amino acid (Fmoc-protected) is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled in the presence of N,N-diisopropylethylamine (DIPEA).

  • Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF) after each coupling step.

  • Cleavage and Side-Chain Deprotection : The completed peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) to remove protecting groups.

Table 1: Key Reagents and Conditions for SPPS of Sermorelin

StepReagent/ConditionPurpose
CouplingHBTU, DIPEA, DMFActivate amino acids for bonding
Deprotection20% piperidine in DMFRemove Fmoc groups
CleavageTFA:H2O:TIS:EDT (94:2.5:2.5:1)Release peptide from resin

Purification and Characterization

Post-synthesis, crude sermorelin undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. A C18 column with a gradient of acetonitrile (10–60%) in 0.1% TFA/water is typically employed. Final purity (>95%) is verified via analytical HPLC and mass spectrometry.

Table 2: Purification Parameters for Sermorelin

ParameterSpecification
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase0.1% TFA in H2O (A) / 0.1% TFA in CH3CN (B)
Gradient10–60% B over 30 minutes
Flow Rate1 mL/min

Formulation and Lyophilization

Lyophilized Powder Preparation

Sermorelin is stabilized as a lyophilized powder to prevent degradation. The peptide solution (1–5 mg/mL in sterile water) is freeze-dried under vacuum at −50°C for 24–48 hours. Excipients like mannitol (3% w/v) are added to enhance stability.

Table 3: Reconstitution Guidelines

ParameterRecommendation
Diluent Volume1–2 mL per 1 mg vial
Storage Post-MixingRefrigerate (2–8°C) for ≤14 days
AdministrationSubcutaneous, daily (typically 0.1–0.3 mg)

Quality Control and Stability

Analytical Testing

Compounded sermorelin must meet USP <795> standards for sterility, endotoxin levels (<20 EU/mg), and potency. Stability studies indicate reconstituted sermorelin retains >90% potency for 14 days at 4°C but degrades rapidly at room temperature.

Regulatory Considerations

Although sermorelin was FDA-approved in 1997 for pediatric growth hormone deficiency, commercial production ceased in 2008. Current use relies on compounding pharmacies adhering to USP <797> guidelines.

Clinical Preparation and Dosing

Compounding Practices

Compounding pharmacies prepare sermorelin acetate (often with preservatives like benzyl alcohol) in multidose vials. Dosages are tailored to patient weight (1–2 µg/kg).

Adverse Reaction Mitigation

Improper reconstitution (e.g., using non-sterile water) risks microbial contamination. Clinicians emphasize aseptic technique and single-use syringes to prevent injection-site reactions.

Emerging Innovations in Sermorelin Delivery

Sustained-Release Formulations

Recent studies explore poly(lactic-co-glycolic acid) (PLGA) microspheres for prolonged sermorelin release, reducing dosing frequency.

Transdermal Delivery

Iontophoretic patches are under investigation but face challenges in peptide permeability and stability .

Q & A

Q. How can preclinical studies on this compound ensure compliance with reproducibility guidelines?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing randomization, blinding, and sample size justification. Publish raw data in repositories like Figshare and include step-by-step protocols in supplemental materials. Use electronic lab notebooks (ELNs) for real-time data traceability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.